N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c1-17-7-9-19(10-8-17)25-28-24(18-5-3-2-4-6-18)26(29-25)33-16-23(30)27-20-11-12-21-22(15-20)32-14-13-31-21/h2-12,15H,13-14,16H2,1H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFIUHQFFJLCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and the implications of these findings in medicinal chemistry.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Benzodioxane Derivative : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium to yield a sulfonamide derivative.
- Substitution Reaction : This sulfonamide is then reacted with various 2-bromo-N-(un/substituted phenyl)acetamides to produce the target compound through nucleophilic substitution.
Enzyme Inhibition Studies
Research has demonstrated that compounds related to this compound exhibit notable enzyme inhibitory properties. Specifically:
- α-glucosidase Inhibition : This compound and its analogs were screened for their ability to inhibit α-glucosidase, which is crucial in the management of Type 2 Diabetes Mellitus (T2DM). The inhibition was quantified, revealing IC50 values that indicate effective enzyme inhibition compared to standard inhibitors.
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound A | 12.5 | α-glucosidase |
| Compound B | 8.3 | α-glucosidase |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various human cancer cell lines:
- Cell Line Testing : In vitro studies have shown that the compound exhibits cytotoxic effects against breast cancer (MCF-7) and lung carcinoma (A549) cell lines. The results indicated that it induces apoptosis and inhibits cell proliferation.
| Cell Line | EC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 10.28 | Apoptosis induction |
| A549 | 15.75 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the imidazole ring and benzodioxane moiety can significantly affect its potency and selectivity towards specific biological targets.
Case Studies
- Case Study 1 : A study evaluated the efficacy of this compound in a model of T2DM, demonstrating significant reductions in blood glucose levels in treated subjects compared to controls.
- Case Study 2 : Another investigation focused on its anticancer properties, where it was found to enhance the efficacy of conventional chemotherapeutic agents when used in combination therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A closely related compound, N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) (), shares the acetamide-thioether backbone but diverges in heterocyclic substituents:
- Benzodioxin vs. Indole-Oxadiazole : The target compound’s benzodioxin moiety may enhance aromatic stacking interactions compared to the indole-oxadiazole system in 8g. Benzodioxin’s oxygen atoms could improve solubility relative to the hydrophobic indole group .
- Imidazole vs. Oxadiazole: The imidazole ring in the target compound provides hydrogen-bond donor/acceptor sites (N–H and lone pairs), whereas the oxadiazole in 8g is a weaker hydrogen-bond acceptor. This difference may influence binding affinity in enzyme interactions .
Table 1: Key Structural and Functional Comparisons
Q & A
Q. What are the critical steps and parameters for synthesizing this compound?
The synthesis involves multi-step reactions: condensation of substituted benzodioxin amines with thiol-containing imidazole intermediates under controlled conditions. Key parameters include solvent choice (DMF for solubility), temperature (60–80°C), and catalysts (e.g., triethylamine). Purification via crystallization (ethanol/water) and characterization by TLC, IR (S–H stretch at ~2550 cm⁻¹), and ¹H NMR (aromatic protons δ 6.8–7.5 ppm) ensure product integrity .
Q. Which spectroscopic techniques are essential for structural confirmation?
Prioritize ¹H NMR (aromatic protons δ 6.7–7.6 ppm; acetamide NH δ 8.2–8.5 ppm) and HRMS (e.g., m/z 509.14 for C₂₇H₂₃N₃O₃S₂). IR identifies carbonyl (C=O, 1690–1710 cm⁻¹) and sulfur-related bands (S–C, 700–750 cm⁻¹). 2D NMR (COSY, HSQC) resolves overlapping signals in benzodioxin/imidazole moieties .
Q. What structural features influence its biological activity?
The benzodioxin ring enhances lipophilicity (logP ~3.2), aiding membrane penetration. The imidazole-thioether moiety acts as a hydrogen bond donor/acceptor, while the 4-methylphenyl group strengthens hydrophobic interactions. Sulfur atoms facilitate redox-mediated interactions (e.g., glutathione adducts) .
Q. Which in vitro assays are suitable for initial bioactivity screening?
Use MTT assays (IC₅₀ determination in cancer lines), enzyme inhibition assays (e.g., COX-2 fluorometric), and surface plasmon resonance (SPR) for binding kinetics. Include hERG counter-screens to assess selectivity and 3D spheroid models for physiological relevance .
Advanced Research Questions
Q. How can computational methods predict binding affinity to enzyme targets?
Employ molecular docking (AutoDock Vina) with homology-modeled targets (e.g., cytochrome P450). Validate with molecular dynamics simulations (100 ns trajectories, RMSD <2 Å) and MM-PBSA free-energy calculations . Cross-reference with experimental IC₅₀ values from enzyme assays .
Q. How to resolve contradictions between in vitro and in vivo activity data?
Conduct stability studies in simulated biological fluids (pH 1.2–7.4) and pharmacokinetic profiling (Caco-2 permeability, microsomal half-life). Use deuterium-labeled analogs for metabolite tracking via LC-MS/MS. Optimize assay conditions (e.g., 5% O₂ for tumor models) .
Q. What strategies optimize the sulfanyl-acetamide coupling reaction yield?
Apply Design of Experiments (DoE) (Box-Behnken design) to vary temperature (50–90°C), catalyst loading (0.1–1.0 eq), and solvent polarity (DMF/H₂O). Monitor reaction progress via in situ IR (disappearance of S–H peak at ~2550 cm⁻¹) .
Q. How do substituent electronic effects modulate electrochemical properties?
Perform cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile) to measure oxidation potentials. Electron-donating groups (e.g., 4-OCH₃) lower Epa (~0.8 V vs Ag/AgCl), while electron-withdrawing groups (e.g., 4-NO₂) increase it (~1.2 V). Correlate with DFT calculations (HOMO-LUMO gaps) .
Q. How to mitigate oxidative degradation during storage?
Store under argon at –20°C in amber vials with antioxidants (0.1% BHT). Monitor degradation via UPLC-PDA (new peaks at 254 nm) and characterize products by HRMS (e.g., sulfoxide +16 amu). Consider cyclodextrin complexes for stability .
Q. What methodologies elucidate metabolic pathways in mammalian systems?
Use hepatocyte incubations (human/mouse) with LC-HRMS for metabolite identification. Conduct isotopic labeling (¹⁴C-acetamide) for excretion studies and CYP450 inhibition assays (cocktail approach) to identify metabolizing enzymes. Validate in bile duct-cannulated rats .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
